4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide
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Overview
Description
4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide is a complex organic compound that features two tert-butylpyridinium groups connected by a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide typically involves the following steps:
Formation of tert-butylpyridine: This can be achieved through the alkylation of pyridine with tert-butyl chloride in the presence of a base such as potassium carbonate.
Quaternization: The tert-butylpyridine is then quaternized with a butyl bromide to form the pyridinium salt.
Coupling: The final step involves coupling two quaternized pyridinium salts with a dibromide linker under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Hydroxyl or alkoxy derivatives of the original compound.
Scientific Research Applications
4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium groups can engage in electrostatic interactions with negatively charged sites on proteins or nucleic acids, influencing their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: A simpler analog with a single pyridinium ring.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: A related compound with three pyridinium rings connected by a terpyridine core.
3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate: Another analog with a sulfonate group.
Uniqueness
4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide is unique due to its dual pyridinium structure connected by a butyl chain, which imparts distinct physicochemical properties and potential for diverse applications.
Properties
CAS No. |
61417-65-0 |
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Molecular Formula |
C22H34Br2N2 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
4-tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H34N2.2BrH/c1-21(2,3)19-9-15-23(16-10-19)13-7-8-14-24-17-11-20(12-18-24)22(4,5)6;;/h9-12,15-18H,7-8,13-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
ZTCZDNVORMRBFV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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